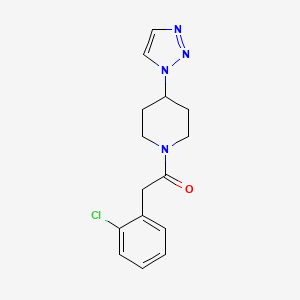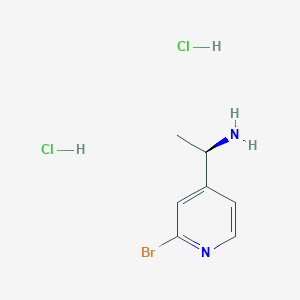![molecular formula C23H24N2O4 B2717296 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631887-44-0](/img/structure/B2717296.png)
2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diketopyrrolopyrroles (DPPs): Synthesis, Reactivity, and Optical Properties
Diketopyrrolopyrroles, chemically related to the specified compound, are noted for their widespread use as high-quality dyes. Their applications cover a range from pigments in field-effect transistors and bulk-heterojunction solar cells to dye-sensitized solar cells and fluorescence imaging. The synthesis, reactivity, and relationship between the structure and optical properties of DPPs have been extensively reviewed, indicating their significant utility in materials science and engineering due to their straightforward synthesis, good stability, and high fluorescence quantum yield. These properties make DPPs and possibly related compounds like 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione attractive for future applications in real-world technologies (Grzybowski & Gryko, 2015).
Bioactive Molecules with Pyrrolidine Rings
The pyrrolidine ring, a common structural motif in many bioactive molecules, exemplifies the utility of nitrogen heterocycles in medicinal chemistry for treating human diseases. This interest is partly due to the pyrrolidine ring's ability to efficiently explore the pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring, including derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have shown target selectivity in various therapeutic areas. The design of new compounds with different biological profiles, incorporating structural elements like the pyrrolidine ring, may guide the development of novel treatments, suggesting potential medicinal applications for compounds with similar structural features (Li Petri et al., 2021).
Conjugated Polymers and Electronic Device Applications
Conjugated organic donor–acceptor (D–A) type polymers, including those based on DPP and related chromophores, are central to the development of electronic devices due to their distinct optical, electrochemical, and device performance characteristics. Polymers containing high-performance electron-deficient pigments like isoDPP, BDP, and NDP offer potential improvements over DPP-based materials in electronic applications. The synthesis, properties, and the relationship of these polymers with core-extension or structure optimization have been reviewed, indicating the evolving landscape of materials science where such compounds play a critical role (Deng et al., 2019).
特性
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-14-5-10-18-17(13-14)21(26)19-20(15-6-8-16(28-4)9-7-15)25(12-11-24(2)3)23(27)22(19)29-18/h5-10,13,20H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNNVWOMYLOWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)
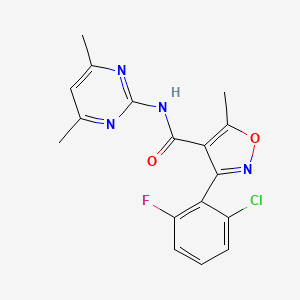

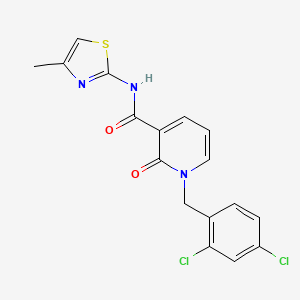

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)
![4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2717225.png)
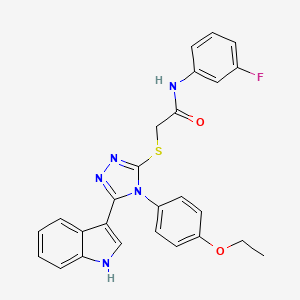
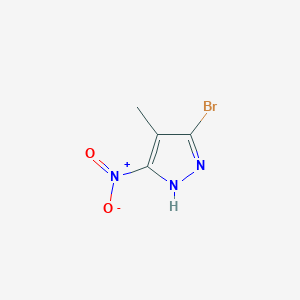
![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)
